molecular formula C13H11N3O2 B11869904 Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 3399-56-2

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B11869904
CAS No.: 3399-56-2
M. Wt: 241.24 g/mol
InChI Key: AIHXKDXGALRSNU-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Chemical Profile: This compound belongs to the pyrazole class of heterocyclic compounds, which are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities. The structure incorporates both cyano and ester functional groups, making it a versatile intermediate for further chemical synthesis . Research Context and Potential Applications: Pyrazole derivatives are extensively investigated in scientific research for their broad pharmacological potential. Studies on structurally related pyrazole compounds have highlighted activities such as the suppression of cancer cell growth and inhibition of phagocytosis in models of immune cytopenias . It is crucial to note that these specific biological activities are associated with analogous pyrazole structures and not directly with this compound in the available literature. Therefore, this compound serves primarily as a chemical building block for researchers developing novel compounds in drug discovery and organic chemistry. Researchers can utilize this chemical for constructing more complex molecules, exploring structure-activity relationships (SAR), or as a starting material in the synthesis of libraries for high-throughput screening.

Properties

IUPAC Name

ethyl 5-cyano-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c1-2-18-13(17)12-8-11(9-14)16(15-12)10-6-4-3-5-7-10/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHXKDXGALRSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700109
Record name Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3399-56-2
Record name Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate typically involves the condensation of ethyl cyanoacetate with phenylhydrazine in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as transition metals may also be used to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Heterocycles
Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives that can be further modified for specific applications in drug discovery and materials science.

Synthetic Routes
The compound can be synthesized through the condensation of ethyl cyanoacetate with phenylhydrazine, followed by cyclization under reflux conditions. This method is efficient and allows for the production of high yields, making it suitable for both laboratory and industrial applications .

Biological Applications

Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various pathogenic bacteria and fungi by disrupting their cellular processes . This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory and Anticancer Activities
Ongoing research is exploring the compound's potential in treating inflammatory diseases and cancer. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through specific molecular pathways. These findings position it as a promising candidate for further pharmacological development.

Industrial Applications

Agrochemicals Development
this compound is utilized in the formulation of agrochemicals, particularly pesticides and herbicides. Its ability to interact with biological systems makes it valuable in creating effective agricultural products that enhance crop protection .

Pharmaceuticals Production
In the pharmaceutical industry, this compound's role as an intermediate in synthesizing various drugs highlights its importance. Its derivatives have been investigated for their therapeutic effects, contributing to the development of new medications targeting diverse health issues .

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Withdrawing Groups (EWGs): The 5-cyano group in the reference compound increases electrophilicity, facilitating nucleophilic attacks at the pyrazole core. Comparatively, the 5-nitro substituent in Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate further amplifies electron deficiency, making it reactive in coupling reactions .
  • Steric and Lipophilic Modifications: The p-tolyl group in Ethyl 5-cyano-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate improves membrane permeability, a critical factor in agrochemical penetration .

Biological Activity

Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its potential applications in medicine, including antimicrobial, anti-inflammatory, and anticancer properties, supported by recent research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

PropertyDescription
Molecular FormulaC12H10N4O2
Molecular Weight246.23 g/mol
StructureContains a pyrazole ring with a cyano group and an ethyl ester

The compound's structure is significant for its biological activity, particularly due to the presence of the cyano group which enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria as well as fungi. Key findings include:

  • Activity Against Bacteria : The compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .
  • Fungal Activity : It also showed promising antifungal activity against strains such as Candida albicans, indicating potential for therapeutic applications in treating infections .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored through various preclinical models. A notable study utilized the carrageenan-induced paw edema model in rats to assess its efficacy:

  • Research Findings : Compounds derived from this pyrazole exhibited significant reduction in inflammation compared to control groups. Specifically, derivatives like ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed enhanced anti-inflammatory activity .

Anticancer Activity

Emerging studies suggest that this compound may have anticancer properties:

  • Mechanism of Action : It is proposed that the compound induces apoptosis in cancer cells and inhibits proliferation through interaction with specific signaling pathways involved in cell growth. This makes it a candidate for further exploration in cancer therapeutics.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Antimicrobial Action : Likely involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
  • Anti-inflammatory Mechanism : May involve modulation of inflammatory cytokines and pathways such as COX enzymes .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against multiple pathogens. The results indicated that certain derivatives had MIC values lower than those of established antibiotics, highlighting their potential as new antimicrobial agents .
  • Anti-inflammatory Assessment : Inflammation models showed that several derivatives significantly reduced edema, suggesting that modifications to the pyrazole scaffold can enhance anti-inflammatory effects .

Q & A

Q. What are the key steps in synthesizing Ethyl 5-cyano-1-phenyl-1H-pyrazole-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of α,β-unsaturated carbonyl precursors with hydrazine derivatives, followed by cyano and ester functionalization. Key optimization parameters include:

  • Temperature control : Maintain 60–80°C during cyclization to avoid side reactions (e.g., decomposition of the cyano group) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for substitutions at the pyrazole C-5 position .
  • Catalyst use : Lewis acids like ZnCl₂ improve yields in esterification steps .
  • Purification : Recrystallization from ethanol/water mixtures (7:3 v/v) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., phenyl at N-1, cyano at C-5). Aromatic protons appear as multiplets at δ 7.2–7.8 ppm, while the ester carbonyl resonates at ~170 ppm in ¹³C NMR .
  • IR spectroscopy : Stretching vibrations at ~2220 cm⁻¹ (C≡N) and 1720 cm⁻¹ (ester C=O) validate functional groups .
  • X-ray crystallography : Use SHELXL for refinement. Slow evaporation from dichloromethane/hexane yields crystals suitable for resolving torsional angles and hydrogen bonding .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays :
    • Antimicrobial : Broth microdilution against S. aureus (MIC determination) .
    • Anticancer : MTT assay on HeLa cells, with IC₅₀ calculations using non-linear regression .
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) to identify binding affinity (Kᵢ values) .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks to validate results .

Advanced Research Questions

Q. How can structural contradictions in reported biological activities of pyrazole derivatives be resolved?

  • Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., replacing phenyl with fluorophenyl or cyano with nitro groups) to isolate substituent effects. For example, fluorinated derivatives often show enhanced bioavailability due to increased lipophilicity .
  • Data normalization : Adjust for variations in assay conditions (e.g., cell line viability, incubation time) using standardized protocols like OECD guidelines .

Q. What strategies mitigate electron-withdrawing group (EWG) effects during functionalization reactions?

  • Directed ortho-metalation : Use EWGs (e.g., cyano) to activate specific positions for substitution. For example, the C-4 position becomes reactive toward nucleophiles in the presence of a C-5 cyano group .
  • Solvent polarity tuning : High-polarity solvents (e.g., DMSO) stabilize transition states in SNAr reactions at deactivated positions .

Q. How can crystallization challenges for X-ray analysis be addressed?

  • Solvent screening : Test 5–10 solvent systems (e.g., THF/hexane, acetone/water) to identify optimal crystal growth conditions .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices, ensuring accurate displacement parameters .

Q. What computational methods support the design of derivatives with improved pharmacokinetics?

  • DFT calculations : Predict metabolic stability by analyzing HOMO/LUMO energies (e.g., ester hydrolysis susceptibility) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite to simulate binding with CYP450 enzymes, guiding modifications to reduce off-target interactions .

Q. How should researchers handle contradictory yield data in scaled-up syntheses?

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model interactions between temperature, solvent volume, and catalyst loading .
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically .

Q. What are the safety protocols for handling pyrazole derivatives with reactive substituents?

  • PPE : Nitrile gloves, safety goggles, and fume hoods for weighing/transfer .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration .

Q. How can researchers validate the absence of polymorphic forms in crystallized samples?

  • PXRD : Compare experimental patterns with simulated data from single-crystal structures .
  • DSC : Monitor endothermic peaks to detect phase transitions or solvate formation .

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